molecular formula C33H45N3O13S B600885 DARUNAVIR O-BETA-D-GLUCURONIDE CAS No. 1159613-27-0

DARUNAVIR O-BETA-D-GLUCURONIDE

Cat. No.: B600885
CAS No.: 1159613-27-0
M. Wt: 723.79
InChI Key:
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Mechanism of Action

Target of Action

Darunavir O-|A-D-Glucuronide, also known as Darunavir metabolite M20, primarily targets the HIV-1 protease enzyme . This enzyme plays a crucial role in the life cycle of the HIV virus, as it is necessary for the processing of viral precursor proteins and the maturation of the virus in preparation for infection .

Mode of Action

Darunavir O-|A-D-Glucuronide acts as a nonpeptidic inhibitor of the HIV-1 protease . It lodges itself in the active site of the protease through a number of hydrogen bonds . This binding inhibits the cleavage of viral Gag-Pol polyprotein precursors into individual functional proteins required for infectious HIV . As a result, the formation of mature, infectious viral particles is prevented .

Biochemical Pathways

The inhibition of the HIV-1 protease enzyme by Darunavir O-|A-D-Glucuronide disrupts the normal life cycle of the HIV virus. This disruption prevents the virus from maturing and becoming infectious . The compound is designed to increase interactions with the HIV-1 protease and to be more resistant against HIV-1 protease mutations .

Pharmacokinetics

Darunavir O-|A-D-Glucuronide is heavily oxidized and metabolized by hepatic cytochrome enzymes, mainly CYP3A . In boosted darunavir administration, unchanged darunavir made up 48.8% of the excreted dose in boosted subjects due to inhibition of darunavir metabolism by ritonavir . Unchanged drug in the urine made up 1.2% of the administered dose in volunteers who were unboosted, and 7.7% in boosted volunteers .

Result of Action

The primary result of the action of Darunavir O-|A-D-Glucuronide is the prevention of the maturation of the HIV virus, thereby reducing its infectivity . By inhibiting the HIV-1 protease enzyme, the compound prevents the cleavage of viral Gag-Pol polyprotein precursors into individual functional proteins required for infectious HIV . This leads to the formation of immature, noninfectious viral particles .

Action Environment

The action of Darunavir O-|A-D-Glucuronide can be influenced by various environmental factors. For instance, the compound’s metabolism can be affected by the presence of other drugs that inhibit or induce the CYP3A enzyme . Furthermore, the compound’s action can be enhanced by co-administration with ritonavir, a potent inhibitor of CYP3A, which increases the plasma concentrations of darunavir .

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling Darunavir O-|A-D-Glucuronide . Personal protective equipment and adequate ventilation are recommended .

Future Directions

Darunavir, the parent compound of Darunavir O-|A-D-Glucuronide, is being studied as a possible treatment for SARS-CoV-2, the coronavirus responsible for COVID-19, due to in vitro evidence supporting its ability to combat this infection . This suggests potential future directions for the study and application of Darunavir and its glucuronide conjugates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DARUNAVIR O-BETA-D-GLUCURONIDE involves the glucuronidation of darunavir. This process typically requires the presence of uridine 5′-diphosphoglucuronic acid (UDPGA) as a glucuronic acid donor and is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT). The reaction conditions often include an aqueous buffer system at a physiological pH, and the reaction is carried out at body temperature (37°C) to mimic in vivo conditions .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors where darunavir is incubated with liver microsomes or recombinant UGT enzymes in the presence of UDPGA. The reaction mixture is then purified using chromatographic techniques to isolate the glucuronide conjugate .

Chemical Reactions Analysis

Types of Reactions

DARUNAVIR O-BETA-D-GLUCURONIDE primarily undergoes hydrolysis and conjugation reactions. The glucuronide conjugate can be hydrolyzed back to darunavir and glucuronic acid under acidic or enzymatic conditions .

Common Reagents and Conditions

Major Products Formed

The major products formed from the hydrolysis of this compound are darunavir and glucuronic acid .

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(2R,3S)-3-[[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl]oxycarbonylamino]-1-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-4-phenylbutan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H45N3O13S/c1-18(2)15-36(50(43,44)21-10-8-20(34)9-11-21)16-24(47-32-28(39)26(37)27(38)29(49-32)30(40)41)23(14-19-6-4-3-5-7-19)35-33(42)48-25-17-46-31-22(25)12-13-45-31/h3-11,18,22-29,31-32,37-39H,12-17,34H2,1-2H3,(H,35,42)(H,40,41)/t22-,23-,24+,25-,26-,27-,28+,29-,31+,32+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZOVHLAWBUMQFG-XXNFXRIYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)OC4C(C(C(C(O4)C(=O)O)O)O)O)S(=O)(=O)C5=CC=C(C=C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)S(=O)(=O)C5=CC=C(C=C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H45N3O13S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50747418
Record name (2R,3S)-1-[(4-Aminobenzene-1-sulfonyl)(2-methylpropyl)amino]-3-[({[(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl]oxy}carbonyl)amino]-4-phenylbutan-2-yl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

723.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159613-27-0
Record name Darunavir metabolite M20
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159613270
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R,3S)-1-[(4-Aminobenzene-1-sulfonyl)(2-methylpropyl)amino]-3-[({[(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl]oxy}carbonyl)amino]-4-phenylbutan-2-yl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,2S)-1-((((4-AMINOPHENYL)SULFONYL)(2-METHYLPROPYL)AMINO)METHYL)-2-(((((3R,3AS,6AR)-HEXAHYDROFURO(2,3-B)FURAN-3-YL)OXY)CARBONYL)AMINO)-3-PHENYLPROPYL .BETA.-D-GLUCOPYRANOSIDURONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2IG33O2AN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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